molecular formula C13H11FO2 B6370158 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261896-11-0

3-(3-Fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6370158
CAS RN: 1261896-11-0
M. Wt: 218.22 g/mol
InChI Key: UMZTUBGREJXYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenyl)phenol, 95% (3-FMPP) is an organic compound belonging to the family of phenols, which are characterized by an aromatic ring bearing an alcohol group. It is a colorless crystalline solid with a melting point of 191.5°C and a boiling point of 308°C. 3-FMPP is used as a monomer in the synthesis of polymers and as a reagent in organic synthesis. It has also been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with certain enzymes, such as the cytochrome P450 enzymes, to alter their activity. It is also believed to interact with certain receptors, such as the G-protein coupled receptors, to alter their activity. Additionally, it is believed to interact with certain transcription factors, such as the nuclear factor kappa B, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% are not yet fully understood. However, it is believed to have the potential to alter the activity of certain enzymes, receptors, and transcription factors, which could lead to various biochemical and physiological effects. For example, it has been shown to alter the activity of certain enzymes involved in the metabolism of fatty acids, which could lead to changes in the levels of fatty acids in the body. It has also been shown to alter the activity of certain receptors involved in cell signaling pathways, which could lead to changes in the activity of various cell signaling pathways. Additionally, it has been shown to alter the activity of certain transcription factors involved in gene expression, which could lead to changes in the expression of various genes.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methoxyphenyl)phenol, 95% has several advantages for lab experiments. First, it is relatively inexpensive and readily available. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it is relatively non-toxic and can be safely handled and used in a laboratory setting. Finally, it is relatively easy to use and can be used in a variety of experiments.
However, 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% also has several limitations for lab experiments. First, it is not very soluble in water and may require the use of solvents for experiments involving aqueous solutions. Second, it is relatively volatile and may require the use of special equipment to prevent its loss during experiments. Third, it is relatively reactive and may require special precautions to prevent unwanted reactions. Finally, it is relatively unstable and can decompose under certain conditions.

Future Directions

There are several potential future directions for the study of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95%. First, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Second, further research could be done to explore the potential applications of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% in drug development and medical treatments. Third, further research could be done to develop new methods and techniques for the synthesis and use of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% in lab experiments. Fourth, further research could be done to explore the potential toxicity of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% and to develop methods for its safe handling and use in laboratory settings. Finally, further research could be done to explore the potential environmental impacts of 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% and to develop methods for its safe disposal.

Synthesis Methods

3-(3-Fluoro-4-methoxyphenyl)phenol, 95% can be synthesized via a two-step process involving the reaction of phenol with 3-fluoro-4-methoxybenzoyl chloride and the subsequent hydrolysis of the formed benzoyl ester. In the first step, phenol is reacted with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate to form 3-(3-fluoro-4-methoxyphenyl)benzoyl chloride. The second step involves the hydrolysis of the benzoyl chloride with a base such as sodium hydroxide or potassium hydroxide to form 3-(3-Fluoro-4-methoxyphenyl)phenol, 95%.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a tool to study the mechanism of action of some enzymes and to study the biochemical and physiological effects of various drugs. It has also been used to study the effects of various drugs on the metabolism of fatty acids and to study the effects of various drugs on cell signaling pathways. Additionally, 3-(3-Fluoro-4-methoxyphenyl)phenol, 95% has been used to study the effects of various drugs on the immune system and to study the effects of various drugs on gene expression.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZTUBGREJXYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683499
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-11-0
Record name [1,1′-Biphenyl]-3-ol, 3′-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.